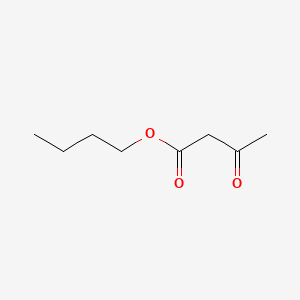

Butyl acetoacetate

Cat. No. B1329563

Key on ui cas rn:

591-60-6

M. Wt: 158.19 g/mol

InChI Key: REIYHFWZISXFKU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09255059B2

Procedure details

A charge of 5,600 grams of n-butanol was placed in a 22 L, jacketed reaction flask equipped with an overhead stirrer, reflux condenser, thermocouple, and a liquid feed pump. A glycol-water mixture maintained at a set temperature of 70° C. was circulated through the reactor jacket from a bath reservoir to bring the reactor contents to 50° C. When the reactor reached 50° C., 365 mL of triethylamine was added. Diketene, in an amount of 6,049 grams, was then added at a rate of 15 mL/min. The reactor temperature was increased slowly during the addition of diketene. When the reactor reached 55° C., the circulating liquid bath temperature was lowered to cool the reactor and to maintain the reaction temperature in the range of from about 55 to about 57° C. The addition of the entire charge of diketene, (4.1 kg) required 8 hours. The reaction mixture was then allowed to cool slowly to 35° C. with continued agitation. The crude reaction product was then purified by fractional distillation at a pressure of 6 torr and provided pure n-butyl acetoacetate as a clear, colorless liquid.

[Compound]

Name

glycol-water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:5])[CH2:2]CC.[CH2:6]=[C:7]1[O:11][C:9](=[O:10])[CH2:8]1.[CH2:12](N(CC)CC)[CH3:13]>>[C:9]([O:11][CH2:7][CH2:6][CH2:12][CH3:13])(=[O:10])[CH2:8][C:1]([CH3:2])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Two

[Compound]

|

Name

|

glycol-water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Five

|

Name

|

|

|

Quantity

|

4.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Six

|

Name

|

|

|

Quantity

|

365 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was circulated through the reactor jacket from a bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 55° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction temperature in the range of from about 55 to about 57° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then purified by fractional distillation at a pressure of 6 torr

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |